Dictyopanine C
Description
Dictyopanine C is a triene amide compound first identified in fungal species, notably within the genus Bipolaris. Structurally, it features a triene acid amide moiety, characterized by conjugated double bonds and a secondary amide group . Its isolation and structural elucidation relied on advanced spectroscopic techniques, including NMR (¹H, ¹³C, HSQC, HMBC) and mass spectrometry, which confirmed the presence of a triene chain and amide functionality .
Properties
Molecular Formula |
C27H34O6 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(3R,3aS,4R,7S)-7-[(2E,4E,6E)-6,8-dimethyldeca-2,4,6-trienoyl]oxy-3-(2-formylprop-2-enyl)-3a-methyl-2-oxo-4,5,6,7-tetrahydro-3H-indene-4-carboxylic acid |
InChI |
InChI=1S/C27H34O6/c1-6-17(2)13-18(3)9-7-8-10-25(30)33-24-12-11-20(26(31)32)27(5)21(14-19(4)16-28)23(29)15-22(24)27/h7-10,13,15-17,20-21,24H,4,6,11-12,14H2,1-3,5H3,(H,31,32)/b9-7+,10-8+,18-13+/t17?,20-,21-,24-,27+/m0/s1 |
InChI Key |
OSNZHRXZUAKEOD-SCUDADPKSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C=C/C=C/C(=O)O[C@H]1CC[C@H]([C@]2(C1=CC(=O)[C@@H]2CC(=C)C=O)C)C(=O)O |
Canonical SMILES |
CCC(C)C=C(C)C=CC=CC(=O)OC1CCC(C2(C1=CC(=O)C2CC(=C)C=O)C)C(=O)O |
Synonyms |
dictyopanine C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Dictyopanine C belongs to a class of bioactive triene amides, with structural analogs sharing core motifs but differing in substituents or stereochemistry. Below is a detailed comparison with three closely related compounds:
Dictyopanine B
- Structural Similarity : Dictyopanine B shares 88.06% structural similarity with this compound, differing primarily in the length and saturation of the hydrocarbon chain .
Bipolamide A
- Structural Features: Bipolamide A contains a decenoic acid amide group alongside a triene amide moiety, making it structurally more complex than this compound. A key distinction is the presence of an acetyloxy group in Bipolamide A, absent in this compound .
Bipolamide B
- Structural Simplicity : Bipolamide B is a linear triene amide without branching or additional functional groups, contrasting with the branched structure of this compound .
Data Tables and Research Findings
Table 1: Structural and Bioactive Properties of this compound and Analogs
Key Research Insights :
Ecological Role : The conserved mild antifungal activity across analogs suggests these compounds may function as signaling molecules or defensive agents in fungal interspecies interactions .
Synthetic Accessibility : Linear analogs like Bipolamide B are easier to synthesize but lack bioactivity, highlighting the importance of branched architectures in natural product functionality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
